3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid
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Overview
Description
3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, thiazolyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of the thiazole ring: This is achieved through the reaction of a suitable thioamide with a halogenated ketone under acidic conditions.
Attachment of the methoxyphenyl group: This step involves the reaction of the thiazole intermediate with a methoxyphenyl halide in the presence of a base.
Formation of the dichlorophenyl group: This is done by reacting the intermediate with a dichlorophenyl halide under basic conditions.
Final coupling and esterification: The final step involves coupling the intermediate with an appropriate esterifying agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dichloro-4-trifluoromethylphenyl)-1-aryl-1H-pyrazole-4-carbaldehydes: These compounds share structural similarities with the target compound and are known for their biological activities.
2,6-Dichloro-4-(3,3-dichloroallyloxy)phenoxypropan-1-ol:
Uniqueness
3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid is unique due to its combination of dichlorophenyl, thiazolyl, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C29H32Cl2N2O5S |
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Molecular Weight |
591.5 g/mol |
IUPAC Name |
3-[2,6-dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34) |
InChI Key |
NOZIJMHMKORZBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl |
Origin of Product |
United States |
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